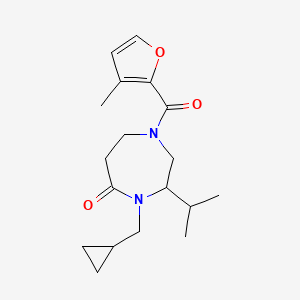
4-(cyclopropylmethyl)-3-isopropyl-1-(3-methyl-2-furoyl)-1,4-diazepan-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(cyclopropylmethyl)-3-isopropyl-1-(3-methyl-2-furoyl)-1,4-diazepan-5-one is a chemical compound that belongs to the class of diazepines. It has been studied for its potential use in scientific research due to its unique properties.
作用機序
The exact mechanism of action of 4-(cyclopropylmethyl)-3-isopropyl-1-(3-methyl-2-furoyl)-1,4-diazepan-5-one is not fully understood. It is believed to act on the gamma-aminobutyric acid (GABA) receptor, which is a neurotransmitter that inhibits the activity of neurons in the brain. By enhancing the activity of the GABA receptor, this compound can produce anxiolytic, sedative, and anticonvulsant effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include anxiolytic, sedative, and anticonvulsant effects. It has been found to increase the duration of the opening of the chloride ion channel in the GABA receptor, leading to an increase in the inhibitory effects of GABA. This results in a reduction in the activity of neurons in the brain, leading to the observed effects.
実験室実験の利点と制限
One advantage of using 4-(cyclopropylmethyl)-3-isopropyl-1-(3-methyl-2-furoyl)-1,4-diazepan-5-one in lab experiments is its well-defined mechanism of action. This allows for precise control of its effects and makes it a useful tool for studying the GABA receptor. However, one limitation is its potential for abuse and dependence, which can complicate its use in animal studies.
将来の方向性
There are several future directions for the study of 4-(cyclopropylmethyl)-3-isopropyl-1-(3-methyl-2-furoyl)-1,4-diazepan-5-one. One area of interest is its potential for the treatment of anxiety and sleep disorders. Further research is needed to determine its efficacy and safety in humans. Another area of interest is its potential for the treatment of epilepsy. Studies are needed to determine its effectiveness in animal models and its potential for use in humans. Additionally, more research is needed to understand the long-term effects of this compound and its potential for abuse and dependence.
In conclusion, this compound is a chemical compound that has been studied for its potential use in scientific research. Its unique properties make it a useful tool for studying the GABA receptor and its effects on the brain. Further research is needed to determine its potential for the treatment of anxiety, sleep disorders, and epilepsy, as well as its long-term effects and potential for abuse and dependence.
合成法
The synthesis of 4-(cyclopropylmethyl)-3-isopropyl-1-(3-methyl-2-furoyl)-1,4-diazepan-5-one involves a multi-step process. The first step involves the reaction of 2-furoic acid with isopropylamine to form N-isopropyl-2-furoamide. This intermediate is then reacted with cyclopropylmethylamine to form the corresponding amide. The amide is then cyclized using a dehydrating agent to form the diazepine ring. The final product is obtained after purification and isolation.
科学的研究の応用
4-(cyclopropylmethyl)-3-isopropyl-1-(3-methyl-2-furoyl)-1,4-diazepan-5-one has been studied for its potential use in scientific research. It has been found to have anxiolytic and sedative effects, making it a potential candidate for the treatment of anxiety and sleep disorders. It has also been studied for its anticonvulsant properties, making it a potential candidate for the treatment of epilepsy.
特性
IUPAC Name |
4-(cyclopropylmethyl)-1-(3-methylfuran-2-carbonyl)-3-propan-2-yl-1,4-diazepan-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3/c1-12(2)15-11-19(18(22)17-13(3)7-9-23-17)8-6-16(21)20(15)10-14-4-5-14/h7,9,12,14-15H,4-6,8,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMSPDENKOJYEFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=C1)C(=O)N2CCC(=O)N(C(C2)C(C)C)CC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-ethoxyphenyl)sulfonyl]-N-(4-pyridinylmethyl)-3-piperidinecarboxamide](/img/structure/B5359985.png)
![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[(8-fluoro-2-quinolinyl)methyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5359986.png)
![4-chloro-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzenesulfonamide](/img/structure/B5359992.png)
![N-[1-(tetrahydro-2-furanyl)ethyl]-2-naphthalenesulfonamide](/img/structure/B5359998.png)
![4-[2-(1,3-benzothiazol-2-yl)-2-cyanovinyl]benzoic acid](/img/structure/B5360009.png)
![7-(1-benzothien-2-ylsulfonyl)-N,N-dimethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5360013.png)
![N-isopropyl-2-methoxy-5-({[3-(1-pyrrolidinyl)propyl]amino}sulfonyl)benzamide](/img/structure/B5360017.png)
![2-[(4-methyl-2-pyrimidinyl)thio]-N-[5-(propylthio)-1H-benzimidazol-2-yl]acetamide](/img/structure/B5360019.png)
![3-[(3,3-diethylpyrrolidin-1-yl)carbonyl]-5-[(2-fluorophenoxy)methyl]-1H-pyrazole](/img/structure/B5360029.png)
![N-{3-(2-methoxyphenyl)-2-[(3,4,5-trimethoxybenzoyl)amino]acryloyl}glycine](/img/structure/B5360030.png)

![(3R*,3aR*,7aR*)-3-(3,5-difluorophenyl)-1-[(1-methylcyclopropyl)carbonyl]octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5360052.png)
![2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylonitrile](/img/structure/B5360057.png)
![1-(4-fluorobenzyl)-2-isopropyl-4-[3-(2-pyrazinyl)propanoyl]-1,4-diazepane](/img/structure/B5360062.png)